4-Bromo-5,8-dichloro-2-methylquinoline
Description
Properties
CAS No. |
1070879-63-8 |
|---|---|
Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
4-bromo-5,8-dichloro-2-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-4-6(11)9-7(12)2-3-8(13)10(9)14-5/h2-4H,1H3 |
InChI Key |
XCQJHNIDKYRMBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)Br)Cl)Cl |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)Br)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Applications: Primarily used in organic synthesis and pharmaceutical research as a halogenated quinoline intermediate .
Comparison with Structural Analogs
4-Bromo-5,8-difluoro-2-methylquinoline
- CAS Number : 1189105-80-3
- Molecular Formula : C₁₀H₆BrF₂N
- Key Differences :
- Substituents : Fluorine replaces chlorine at positions 5 and 7.
- Electronegativity : Fluorine’s higher electronegativity increases polarity but reduces steric bulk compared to chlorine.
- Reactivity : Fluorinated compounds often exhibit enhanced metabolic stability in drug design but lower halogen-bonding capacity.
6-Bromo-4,8-dichloro-2-methylquinoline
- CAS Number: Not explicitly provided (CID: 43668563)
- Molecular Formula : C₁₀H₆BrCl₂N
- Key Differences :
- Substituent Position : Bromine shifts to position 6, altering electronic distribution.
- Reactivity : Position 6 bromine may direct electrophilic attacks differently compared to position 3.
- Collision Cross-Section : Predicted structural data (SMILES: CC1=CC(=C2C=C(C=C(C2=N1)Cl)Br)Cl) suggest distinct conformational preferences .
6-Bromo-2-chloro-4,8-dimethyl-quinoline
- CAS Number : 89446-46-8
- Molecular Formula : C₁₁H₉BrClN
- Key Differences: Substituents: Additional methyl groups at positions 4 and 8; chlorine at position 2. Steric Effects: Increased steric hindrance from dual methyl groups reduces reactivity at the quinoline core. Mass: Higher molar mass (270.55 g/mol) due to methyl substituents .
4-Bromo-6,8-difluoro-2-methylquinoline
Comparative Data Table
Research Findings and Implications
- coli studies) .
- Safety : Fluorinated derivatives may pose lower environmental persistence risks compared to chlorinated analogs due to weaker C-F bonds .
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